

Tivozanib Quantification: A Comparative Analysis of Bioanalytical Methods

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Compound of Interest		
Compound Name:	Tivozanib-d6	
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For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the measurement of tivozanib, a potent VEGFR tyrosine kinase inhibitor. Focusing on the use of a deuterated internal standard (tivozanib-d6 or its analogue tivozanib-d4) with LC-MS/MS, this document also presents data from alternative methodologies, offering a clear perspective on their respective performance.

This guide delves into the experimental data supporting the accuracy and precision of these methods, presenting detailed protocols and visual workflows to aid in methodological assessment and selection.

Performance Comparison of Tivozanib Quantification Methods

The use of a deuterated internal standard, such as **tivozanib-d6**, in conjunction with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely accepted approach for the bioanalysis of small molecules. This technique is renowned for its high sensitivity, selectivity, and ability to correct for matrix effects and variations in sample processing. The following tables summarize the accuracy and precision data from studies employing this method, alongside alternative High-Performance Liquid Chromatography (HPLC) methods.





Tivozanib Measurement using LC-MS/MS with a Deuterated Internal Standard

An LC-MS/MS method utilizing a deuterated internal standard (Tivozanib-d4) has been developed and validated for the quantification of tivozanib in rabbit plasma.[1] This method demonstrates good linearity over a concentration range of 50 ng/mL to 400 ng/mL.[1] Another study describes a reproducible LC-MS/MS technique for tivozanib in rat plasma using a deuterium internal standard, with a linear range of 5-100 ng/mL.[2]

Table 1: Accuracy and Precision of Tivozanib Quantification using LC-MS/MS with a Deuterated Internal Standard

Quality Control Sample	Nominal Concentration (ng/mL)	Accuracy (%)	Precision (% CV)	Reference
LLOQ	50	96.32 - 100.05	< 5	[1]
LQC	-	96.32 - 100.05	< 5	[1]
MQC	-	96.32 - 100.05	< 5	[1]
HQC	-	96.32 - 100.05	< 5	[1]
LLOQ	5	80 - 120	< 20	[2]
LQC	-	85 - 115	< 15	[2]
MQC	-	85 - 115	< 15	[2]
HQC	-	85 - 115	< 15	[2]

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation.

Alternative Methods: Tivozanib Measurement using RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a viable alternative for the quantification of tivozanib, particularly in bulk and pharmaceutical dosage



forms. These methods typically utilize UV detection and do not employ a deuterated internal standard.

Table 2: Accuracy and Precision of Tivozanib Quantification using RP-HPLC

Method	Analyte Form	Accuracy/Rec overy (%)	Precision (% RSD)	Reference
RP-HPLC	Bulk and Pharmaceutical Dosage	100.67	0.6	
RP-HPLC	Bulk and Pharmaceutical Dosage	98 - 102	< 2	
RP-HPLC	Bulk and Pharmaceutical Dosage	99.53	0.4	_

RSD: Relative Standard Deviation.

Experimental Protocols

LC-MS/MS Method with Tivozanib-d4 Internal Standard

A detailed protocol for the quantification of tivozanib in rabbit plasma using LC-MS/MS with tivozanib-d4 as an internal standard is outlined below.[1]

- 1. Sample Preparation:
- Liquid-liquid extraction is employed to extract tivozanib and the internal standard from the plasma matrix.[1]
- 2. Chromatographic Conditions:
- Column: Symmetry C18 column (150 mm x 4.6 mm, 3.5 μm).[1]



- Mobile Phase: Isocratic elution with a mixture of Hexane sulphonic acid and Acetonitrile (40:60, v/v).[1]
- Flow Rate: 1 mL/min.[1]
- Run Time: 5 minutes.[1]
- 3. Mass Spectrometry Detection:
- Instrument: Triple quadrupole mass spectrometer.[1]
- Ionization Mode: Positive ion electrospray ionization (ESI+).[1]
- Monitored Transitions (m/z):
 - Tivozanib: 510.69
 - Tivozanib-d4: 514.26[1]

RP-HPLC Method

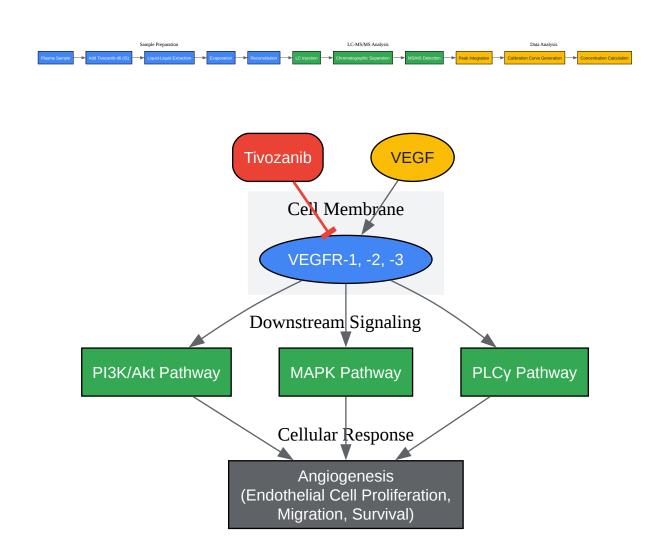
The following provides a representative protocol for the quantification of tivozanib in bulk and pharmaceutical dosage forms using RP-HPLC.

- 1. Sample Preparation:
- A stock solution of tivozanib is prepared in a suitable diluent.
- 2. Chromatographic Conditions:
- Column: Kromosil C18 (4.6mm x 150mm, 5μm).
- Mobile Phase: A mixture of 0.1% Perchloric acid and Methanol (60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230.0 nm.
- Column Temperature: 30°C.



Visualizing the Methodologies

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for the LC-MS/MS method and the signaling pathway inhibited by tivozanib.



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